N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide

Descripción general

Descripción

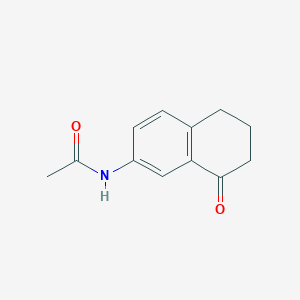

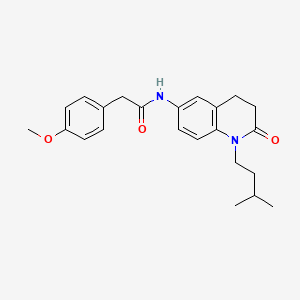

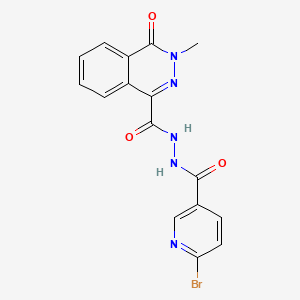

“N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide” is a member of tetralins . It is a chemical compound with the molecular formula C12H13NO2 .

Molecular Structure Analysis

The molecular structure of “N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide” consists of a tetrahydronaphthalene ring attached to an acetamide group . The InChI code for this compound is 1S/C12H13NO2/c1-8(14)13-10-6-2-4-9-5-3-7-11(15)12(9)10/h2,4,6H,3,5,7H2,1H3,(H,13,14) .Aplicaciones Científicas De Investigación

Synthesis and Organic Chemistry Applications

Synthesis of Halogenated Compounds : Nguyen et al. (2003) describe a method for the regioselective oxidation of N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide, leading to the synthesis of haloindanone and halotetralone derivatives. This process is significant for developing specialized organic compounds used in various chemical syntheses (Nguyen et al., 2003).

Enamide Synthesis from Ketones : Zhao et al. (2011) demonstrated the synthesis of N-(3,4-Dihydronaphthalene-1-Yl)Acetamide from ketones. This method is relevant for producing enamides, which are valuable in the creation of enantiomerically pure amines (Zhao et al., 2011).

Medicinal Chemistry and Pharmacology

Anticancer Agents : Altıntop et al. (2018) explored the synthesis of oxadiazole derivatives, including compounds with the tetrahydronaphthalene moiety, showing potential as anticancer agents against various cell lines. These compounds also exhibited Akt and FAK inhibitory activities, highlighting their potential in cancer treatment (Altıntop et al., 2018).

MMP-9 Inhibitors : Özdemir et al. (2017) synthesized oxadiazole, thiadiazole, and triazole derivatives with tetrahydronaphthalene components, investigating their effects on cancer cell lines. They discovered that some derivatives were effective MMP-9 inhibitors, suggesting a role in cancer therapy (Özdemir et al., 2017).

Antifungal Activity : Turan-Zitouni et al. (2013) synthesized hydrazide derivatives including the tetrahydronaphthalene structure and evaluated their antifungal activity. Some derivatives showed significant activity against Candida strains, indicating their potential in antifungal drug development (Turan-Zitouni et al., 2013).

Biochemical Research

Macrophage Activation Studies : Gurkan et al. (2011) studied novel tetrahydronaphthalene derivatives to assess their effects on macrophage activation, providing insights into immune response modulation (Gurkan et al., 2011).

Apoptotic Effects on Leukemia Cells : Koç et al. (2017) investigated the apoptotic effects of tetrahydronaphthalene derivatives on K562 leukemia cells. Their findings contribute to understanding the potential therapeutic applications of these compounds in leukemia treatment (Koç et al., 2017).

Propiedades

IUPAC Name |

N-(8-oxo-6,7-dihydro-5H-naphthalen-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-8(14)13-10-6-5-9-3-2-4-12(15)11(9)7-10/h5-7H,2-4H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWITZVQYQPVXQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(CCCC2=O)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-furoyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B2704200.png)

![8-((4-phenylpiperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2704214.png)

![ethyl 1-methyl-4-{[(4-methylphenyl)methyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2704217.png)

![3-chloro-N-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2704219.png)